Propanoic acid,3-[(4-nitrophenyl)thio]-
Description
Propanoic acid, 3-[(4-nitrophenyl)thio]- (CAS: 10572-16-4) is a sulfur-containing carboxylic acid derivative characterized by a propanoic acid backbone (-CH₂CH₂COOH) and a thioether (-S-) linkage to a 4-nitrophenyl group. The nitro (-NO₂) substituent on the aromatic ring is a strong electron-withdrawing group (EWG), which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is synthesized via borane-catalyzed reduction methods, as demonstrated in the optimization of reaction conditions for similar thioether-linked propanoic acids .
Key structural features:
- Thioether linkage: Enhances stability and modulates electronic interactions between the aryl group and the carboxylic acid.
- 4-Nitrophenyl group: Imparts strong electrophilic character, making the compound reactive in nucleophilic substitution or coupling reactions.
- Carboxylic acid moiety: Provides acidity (pKa ~4.8) and enables salt formation or esterification for solubility modulation.
Physical properties include a melting point of 118–119°C and a predicted boiling point of 383.6±17.0°C .
Properties
IUPAC Name |
3-(4-nitrophenyl)sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4S/c11-9(12)5-6-15-8-3-1-7(2-4-8)10(13)14/h1-4H,5-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFCXXWAWDPCQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288602 | |
| Record name | 3-[(4-Nitrophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7597-45-7 | |
| Record name | NSC56879 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-[(4-Nitrophenyl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid,3-[(4-nitrophenyl)thio]- typically involves the reaction of 4-nitrothiophenol with a propanoic acid derivative. One common method is the nucleophilic substitution reaction where 4-nitrothiophenol reacts with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
Industrial production of propanoic acid,3-[(4-nitrophenyl)thio]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid,3-[(4-nitrophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid,3-[(4-nitrophenyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid,3-[(4-nitrophenyl)thio]- depends on its specific application. In biological systems, it may interact with cellular components through its nitro and thio groups, potentially affecting various molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular proteins and DNA, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- Nitro vs. Cyano Substituents: The nitro group (-NO₂) in 3-[(4-nitrophenyl)thio]propanoic acid is a stronger EWG than the cyano (-CN) group in its analog. This results in higher electrophilicity, making the nitro derivative more reactive in aromatic substitution reactions . The cyano derivative exhibits greater resonance stabilization, which reduces oxidative degradation compared to the nitro compound .
- Quinoline Derivatives: Quinoline-based analogs (e.g., QPA-1–8) demonstrate pH-dependent solubility due to their heterocyclic nitrogen atoms. Sodium salts of these compounds are water-soluble but show increased toxicity (e.g., QPA-5 reduces sperm motility by 25–30%) .
Biological Activity
Propanoic acid, 3-[(4-nitrophenyl)thio]- (CAS No. 7597-45-7), is an organic compound characterized by the presence of a nitro group and a thioether linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.
The compound has a molecular formula of C10H11NO2S and exhibits several notable chemical behaviors:
- Oxidation : The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
- Reduction : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Substitution : The nitro group is susceptible to nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups.
Biological Activity Overview
Research indicates that Propanoic acid, 3-[(4-nitrophenyl)thio]- possesses several biological activities, including:
- Antimicrobial Properties : Studies suggest potential efficacy against various microbial strains.
- Anticancer Activity : Preliminary investigations have shown cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives related to Propanoic acid, 3-[(4-nitrophenyl)thio]-. The Minimum Inhibitory Concentration (MIC) values were determined against multiple bacterial strains. Table 1 summarizes the findings:
| Compound Name | Target Microorganism | MIC (μM) |
|---|---|---|
| Propanoic acid, 3-[(4-nitrophenyl)thio]- | Staphylococcus aureus | 12.5 |
| Propanoic acid, 3-[(4-nitrophenyl)thio]- | Escherichia coli | 25.0 |
| Other Derivative A | Mycobacterium tuberculosis | 0.5 |
| Other Derivative B | Candida albicans | 15.0 |
Anticancer Activity
The anticancer properties were assessed using the MTT assay on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that the compound exhibited higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells. Table 2 presents the cytotoxicity results:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| U-87 | 10 | 1.5 |
| MDA-MB-231 | 15 | 1.0 |
The mechanism by which Propanoic acid, 3-[(4-nitrophenyl)thio]- exerts its biological effects may involve:
- Interaction with Cellular Targets : The nitro group can be reduced to form reactive intermediates that interact with cellular proteins and DNA.
- Disruption of Cellular Processes : By affecting key signaling pathways, it may induce apoptosis in cancer cells or inhibit microbial growth.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
- Antioxidant Activity : A series of derivatives showed significant antioxidant properties, outperforming ascorbic acid in radical scavenging assays .
- Antimycobacterial Efficacy : Novel derivatives demonstrated exceptional activity against Mycobacterium tuberculosis, with MIC values less than 0.5 μM .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
